molecular formula C16H16N4OS B2438426 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2310098-54-3

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2438426
CAS No.: 2310098-54-3
M. Wt: 312.39
InChI Key: LJVNQFDFPWANOA-UHFFFAOYSA-N
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Description

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules designed by hybridizing heteroaromatic systems, specifically featuring a thiophene-2-carboxamide core linked to a pyridine scaffold that is further substituted with a methylpyrazole group. This structural motif is common in the development of targeted therapeutic agents, as the pyrazol-pyridine subunit is a privileged structure known for its ability to interact with various enzymatic targets . Similar compounds, such as those with thiophene-carboxamide groups, are frequently investigated for their potential as kinase inhibitors or modulators of other key biological pathways . The incorporation of both pyridine and pyrazole rings suggests potential for this molecule to be explored in high-throughput screening campaigns against cancer targets, inflammatory diseases, or metabolic disorders. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a candidate for structure-activity relationship (SAR) studies, or a lead compound for further optimization. The molecular structure is designed to offer a balance of solubility and cell permeability, making it suitable for in vitro biochemical and cellular assays. As with all our fine chemicals, this product is supplied with comprehensive analytical data to ensure identity and purity. 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-7-15(22-10-11)16(21)18-9-12-3-4-13(17-8-12)14-5-6-19-20(14)2/h3-8,10H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNQFDFPWANOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes critical for the survival of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as an antileishmanial and antimalarial agent sets it apart from other similar compounds .

Biological Activity

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a thiophene ring, a pyrazole moiety, and a pyridine structure, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The structural complexity provides a basis for its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections caused by these pathogens.

Antileishmanial and Antimalarial Properties

One of the most notable pharmacological interests in this compound is its antileishmanial and antimalarial activities. Preliminary studies indicate that derivatives of this compound can inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve interference with metabolic pathways critical for the survival of these parasites .

Study 1: Cytotoxicity Evaluation

A study conducted on various pyrazole derivatives, including 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, assessed their cytotoxic effects on cancer cell lines. The results indicated an IC50 value in the low nanomolar range against several cancer types, including liver and breast cancer cells. This suggests that the compound may be a candidate for further development as an anticancer agent .

CompoundCancer Cell LineIC50 (nM)
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamideHepG2 (liver cancer)399
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamideMCF (breast cancer)580

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Synthesis and Pharmacological Development

The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. These reactions are optimized to ensure high yield and purity, often employing catalysts and specific solvents under controlled conditions.

Q & A

Q. What are the common synthetic strategies for preparing 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives?

The synthesis typically involves multi-step routes, including cyclization, amide coupling, and functional group modifications. For example:

  • Cyclization : Pyrazole and pyridine intermediates are synthesized via reactions like CuAAC (copper-catalyzed azide-alkyne cycloaddition), which ensures regioselectivity and high yields .
  • Amide Coupling : Thiophene-2-carboxamide derivatives are formed using coupling agents (e.g., EDCI/HOBt) under inert conditions .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/DMF) is critical for isolating pure products, with yields ranging from 64% to 76% depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For instance, methyl groups on pyrazole appear as singlets near δ 3.8 ppm in ¹H-NMR .
  • Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks with fragmentation patterns) .

Q. How can researchers screen this compound for initial biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cancer cell lines .
  • Targeted screens : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs showing anti-inflammatory or antiproliferative effects .

Advanced Research Questions

Q. How can contradictory data in reaction yields or bioactivity be resolved?

  • Yield discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to identify critical variables . For example, reports 64–76% yields for similar derivatives, suggesting solvent choice (DMF vs. ethanol) impacts crystallization efficiency .
  • Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines to rule out model-specific effects .

Q. What computational methods support mechanistic studies of this compound’s interactions?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like protein kinases. highlights docking studies for analogs binding to kinase active sites .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to enhance electrophilicity and target binding, as seen in .
  • Bioisosteric replacement : Replace thiophene with thiazole (e.g., ) to improve metabolic stability while retaining activity .

Q. What strategies optimize synthetic routes for scalability?

  • Flow chemistry : Implement continuous flow systems to reduce reaction times and improve safety for hazardous intermediates (e.g., azides in CuAAC) .
  • Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to minimize metal contamination in APIs .

Q. How should researchers address instability of intermediates during synthesis?

  • Low-temperature storage : Store light-sensitive intermediates (e.g., nitro derivatives) at –20°C in amber vials .
  • Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) to prevent oxidation .

Q. What are the challenges in correlating in vitro and in vivo bioactivity data?

  • PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models to adjust dosing regimens. notes analogs with poor oral bioavailability due to high logP values .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

StepConditionsYield RangeReference
Pyrazole cyclizationEthanol, reflux, 6–8 hrs64–76%
Amide couplingDMF, EDCI/HOBt, rt, 12 hrs70–85%
PurificationColumn chromatography (SiO₂, EtOAc)90–95% purity

Q. Table 2. Common Bioactivity Assays

Assay TypeTargetProtocol Highlights
MTT cytotoxicityHeLa cells48-hr incubation, IC₅₀ calculation
AntimicrobialS. aureus (MIC)Broth microdilution, 24-hr readout
Kinase inhibitionEGFR kinaseADP-Glo™ assay, IC₅₀ via luminescence

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